N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core modified with a 3-nitrophenyl substituent at position 6 and a thioacetamide group at position 2.
Properties
IUPAC Name |
N-cyclohexyl-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-18(20-14-6-2-1-3-7-14)12-29-19-22-21-17-10-9-16(23-24(17)19)13-5-4-8-15(11-13)25(27)28/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXJDQAJFZNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
The mode of action of triazoles generally involves binding to biological targets such as enzymes and receptors
Biochemical Pathways
Triazoles are involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of triazoles can vary widely depending on the specific compound and its chemical structure
Biological Activity
N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 351.4 g/mol. Its structure features a cyclohexyl group linked to a thioacetamide moiety and a triazolo-pyridazine ring system, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the triazolo and pyridazine rings suggests potential interactions with enzymes or receptors involved in inflammatory responses and cellular signaling.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of triazole have shown significant activity against viral infections by inhibiting viral replication processes. Specific EC50 values for related compounds have been reported, demonstrating promising antiviral efficacy in vitro.
Antitumor Activity
The compound's structure suggests potential antitumor properties. Research has shown that triazole derivatives can inhibit growth in various cancer cell lines. For example, compounds with similar moieties have demonstrated IC50 values in the low micromolar range against breast cancer and leukemia cell lines. The mechanism likely involves the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory effects. Studies have indicated that related compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.
Data Tables
| Biological Activity | EC50/IC50 Values | Cell Lines/Models | References |
|---|---|---|---|
| Antiviral | 0.20 - 0.35 μM | MT-4 cells | |
| Antitumor | 5 - 10 μM | Breast cancer | |
| Anti-inflammatory | Not specified | LPS-induced models |
Case Studies
- Antiviral Study : A study evaluated the antiviral activity of related triazole compounds against HIV and showed significant inhibition at concentrations as low as 0.20 μM in MT-4 cells, indicating that structural modifications could enhance activity.
- Antitumor Efficacy : In another study focusing on cancer cell lines (HT-29), a derivative exhibited an IC50 value of approximately 8 μM, suggesting that modifications to the triazolo structure can lead to enhanced cytotoxicity against tumor cells.
- Inflammatory Response : A model using LPS-stimulated macrophages demonstrated that similar compounds reduced TNF-alpha levels significantly compared to controls, highlighting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to analogs with aromatic (e.g., 3-acetylphenyl ) or polar (e.g., oxolanylmethyl ) substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Bioactivity Trends :
- Analogs with thiophene substituents (e.g., CAS 2034348-79-1 ) may exhibit altered selectivity due to sulfur’s electronegativity and π-orbital interactions.
- Pyridinyl-substituted derivatives (e.g., CAS 868968-98-3 ) show enhanced solubility, which may improve pharmacokinetics but reduce tissue retention.
Research Findings on Analogous Compounds
While direct studies on the target compound are absent in the evidence, inferences can be drawn from related molecules:
- Antimicrobial Activity : Compounds with [1,2,4]triazolo[4,3-b]pyridazine cores, such as those in , exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi . The nitro group in the target compound may enhance this activity by increasing electrophilicity.
- Synthetic Challenges : highlights difficulties in isolating thioacetamide intermediates during heterocyclization, suggesting that the thioether linkage in the target compound may require optimized reaction conditions (e.g., controlled heating or solvent systems) .
- Crystallographic Data: X-ray studies of structurally related N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () reveal planar triazole and pyridazine rings, which likely contribute to π-stacking interactions in the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:
Reacting 3-nitrophenyl-substituted pyridazine precursors with thioglycolic acid derivatives to form the thioacetamide backbone .
Cyclohexylamine can be introduced via nucleophilic substitution or condensation under alkaline conditions .
- Key Tools : Monitor reaction progress using TLC and characterize intermediates via H/C NMR and HRMS .
Q. How can structural confirmation of the compound be achieved?
- Methodology : Use spectroscopic techniques:
- NMR : Confirm the presence of the cyclohexyl group (δ 1.2–1.8 ppm for axial protons) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/EtOH mixtures and analyze bond angles/distances, especially around the triazolo-pyridazine core .
Q. What initial biological screening assays are suitable for this compound?
- Methodology : Prioritize antimicrobial or enzyme inhibition assays based on structural analogs:
- Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
- Kinase Inhibition : Use fluorescence-based ATPase assays if the triazole-pyridazine scaffold targets kinases .
Advanced Research Questions
Q. How to address regioselectivity challenges during triazolo-pyridazine core formation?
- Methodology : Regioselectivity in [1,2,4]triazolo[4,3-b]pyridazine synthesis can be controlled by:
- Reagent Choice : Use NBS (N-bromosuccinimide) to direct cyclization at the 3-position .
- Temperature : Higher temperatures (80–100°C) favor thermodynamically stable isomers .
- Validation : Compare H NMR shifts of triazole protons (δ 8.1–8.3 ppm for 3-substituted vs. δ 7.8–8.0 ppm for 1-substituted) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : If antimicrobial results vary between Gram-positive and Gram-negative strains:
Re-test under standardized conditions (e.g., pH, inoculum size) .
Assess membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to evaluate if activity correlates with cell wall disruption .
- Data Interpretation : Consider logP values; higher lipophilicity may enhance Gram-positive activity due to thicker peptidoglycan layers .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodology :
- Prodrug Design : Introduce phosphate or sulfonate groups at the acetamide moiety .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for IP/IV administration .
Q. How to optimize stability under acidic conditions (e.g., gastric fluid)?
- Methodology :
- Structural Modifications : Replace the nitrophenyl group with electron-withdrawing substituents (e.g., CF) to reduce hydrolysis .
- Encapsulation : Use PLGA nanoparticles (150–200 nm) to protect the compound from degradation .
- Testing : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
